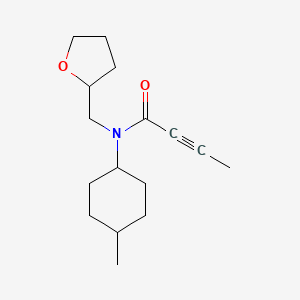![molecular formula C18H12BrN3O3S B2665360 3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one CAS No. 329690-27-9](/img/structure/B2665360.png)
3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core, a thiadiazole ring, and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the chromenone core, followed by the introduction of the thiadiazole ring and the bromophenyl group through various coupling reactions. Key reagents often used in these reactions include bromine, thiourea, and methoxybenzaldehyde. The reaction conditions usually involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenone derivatives .
科学的研究の応用
3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in the synthesis of liquid crystals.
N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide: A compound with a similar bromophenyl group, investigated for its anticancer activity.
Uniqueness
3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one is unique due to its combination of a chromenone core, a thiadiazole ring, and a bromophenyl group.
特性
IUPAC Name |
3-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c1-24-14-4-2-3-10-9-13(17(23)25-15(10)14)16-21-22-18(26-16)20-12-7-5-11(19)6-8-12/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZHCOUMIBGPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


(prop-2-yn-1-yl)amine](/img/structure/B2665285.png)

![3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile](/img/structure/B2665288.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2665292.png)

![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)
![N'-(4-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2665295.png)

![2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2665298.png)

